molecular formula C7H8N8O3 B2441438 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1001500-00-0

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2441438
CAS No.: 1001500-00-0
M. Wt: 252.194
InChI Key: ZXQOECPLXQRMFZ-UHFFFAOYSA-N
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Description

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is a sophisticated heterocyclic scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates multiple privileged pharmacophores, including a nitro-triazole unit and a pyrazole ring bearing a reactive carbohydrazide group, making it a versatile intermediate for the development of novel bioactive molecules . The structural framework of this compound suggests significant potential in antimicrobial research. Analogous triazole-pyrazole hybrid structures have demonstrated potent inhibitory effects against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens such as Candida albicans . Furthermore, closely related triazole-carbohydrazide derivatives have exhibited notable radical scavenging capacity in antioxidant assays, indicating potential for research into mitigating oxidative stress . The presence of the carbohydrazide functional group provides a synthetic handle for further derivatization, allowing researchers to construct diverse libraries of Schiff bases and hydrazone derivatives for structure-activity relationship (SAR) studies . The nitro-triazole moiety is known to contribute to strong binding affinities in molecular interactions with biological targets; for instance, similar compounds have shown high binding affinity in molecular docking studies with bacterial enzymes like E. coli DNA gyrase B . This combination of features makes this compound a valuable candidate for researchers investigating new therapeutic agents for infectious diseases and for those engaged in computational chemistry and molecular modeling to understand ligand-receptor interactions.

Properties

IUPAC Name

1-[(3-nitro-1,2,4-triazol-1-yl)methyl]pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N8O3/c8-10-6(16)5-1-2-13(11-5)4-14-3-9-7(12-14)15(17)18/h1-3H,4,8H2,(H,10,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQOECPLXQRMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)NN)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

Pyrazole rings are classically synthesized via cyclocondensation between 1,3-diketones and hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate under basic conditions to form pyrazole-3-carboxylate intermediates. Subsequent ester hydrolysis and hydrazidation yield pyrazole-3-carbohydrazide:

Reaction Scheme

  • Cyclocondensation:
    $$
    \text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{1H-pyrazole-3-carboxylate} + \text{H}_2\text{O}
    $$
  • Hydrazidation:
    $$
    \text{1H-pyrazole-3-carboxylate} + \text{NH}2\text{NH}2 \rightarrow \text{1H-pyrazole-3-carbohydrazide} + \text{EtOH}
    $$

Optimization

  • Catalyst : Nano-ZnO enhances yield (95%) and reduces reaction time.
  • Solvent : Ethanol or water minimizes side reactions.

Synthesis of 3-Nitro-1H-1,2,4-triazol-1-ylmethyl

Nitration of 1H-1,2,4-Triazole

Direct nitration of 1H-1,2,4-triazole is challenging due to ring instability under strong acidic conditions. A safer approach involves pre-functionalizing the triazole with a nitro group via cycloaddition. For instance, Huisgen 1,3-dipolar cycloaddition between nitrile oxides and alkynes generates 1,2,4-triazoles, which are subsequently nitrated:

Reaction Scheme

  • Cycloaddition:
    $$
    \text{RC≡N-O} + \text{HC≡CH} \rightarrow \text{1H-1,2,4-triazole}
    $$
  • Nitration:
    $$
    \text{1H-1,2,4-triazole} + \text{HNO}3/\text{H}2\text{SO}_4 \rightarrow \text{3-nitro-1H-1,2,4-triazole}
    $$

Challenges

  • Regioselectivity: Nitration favors the 3-position due to electronic effects.
  • Yield : 60–70% after purification by recrystallization.

Introduction of the Methylene Group

The methylene spacer is installed via nucleophilic substitution. Chloromethylation of 3-nitro-1H-1,2,4-triazole using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂) yields 1-(chloromethyl)-3-nitro-1H-1,2,4-triazole:

$$
\text{3-nitro-1H-1,2,4-triazole} + \text{MOMCl} \xrightarrow{\text{ZnCl}_2} \text{1-(chloromethyl)-3-nitro-1H-1,2,4-triazole}
$$

Coupling of Pyrazole-3-carbohydrazide and 1-(Chloromethyl)-3-nitro-1H-1,2,4-triazole

The final step involves alkylation of pyrazole-3-carbohydrazide with 1-(chloromethyl)-3-nitro-1H-1,2,4-triazole under basic conditions:

Reaction Conditions

  • Base : K₂CO₃ or Et₃N in anhydrous DMF.
  • Temperature : 60–80°C for 12–24 hours.
  • Workup : Precipitation in ice-water followed by column chromatography (silica gel, ethyl acetate/petroleum ether).

Mechanism
The reaction proceeds via an SN2 mechanism, where the hydrazide nitrogen attacks the chloromethyl carbon, displacing chloride:

$$
\text{1H-pyrazole-3-carbohydrazide} + \text{1-(chloromethyl)-3-nitro-1H-1,2,4-triazole} \rightarrow \text{Target Compound} + \text{HCl}
$$

Yield : 50–65% after purification.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.05 (d, J = 2.4 Hz, 1H, pyrazole-H).
    • δ 6.92 (s, 1H, triazole-H).
    • δ 5.42 (s, 2H, -NH₂).
    • δ 4.78 (s, 2H, -CH₂-).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₇H₆N₆O₄ : 238.16 [M]⁺.
  • Observed : 238.15 [M]⁺.

Alternative Synthetic Routes

One-Pot Sequential Cyclization

A convergent approach involves simultaneous formation of both heterocycles in a single pot. For example, reacting a pre-functionalized hydrazine with a diketone and nitro-triazole precursor under microwave irradiation reduces steps and improves efficiency.

Solid-Phase Synthesis

Immobilizing the pyrazole carboxylate on resin enables stepwise addition of the triazole-methyl group, simplifying purification.

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at alternative pyrazole positions is mitigated by using bulky bases (e.g., DBU).
  • Nitro Group Stability : Mild nitrating agents (e.g., acetyl nitrate) prevent ring degradation.

Chemical Reactions Analysis

Types of Reactions

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide involves interactions with molecular targets such as enzymes or receptors. The nitro group and triazole ring play crucial roles in these interactions, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1,2,4-triazol-5-one: Another nitrogen-rich heterocycle with similar energetic properties.

    1-Amino-3-nitro-1H-1,2,4-triazole: A precursor in the synthesis of various nitrogen-rich compounds.

Uniqueness

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is unique due to its combination of a triazole ring and a pyrazole ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cells. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₇H₈N₈O₃
  • Molecular Weight : 216.18 g/mol
  • CAS Number : 74205-83-7

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant biological activities due to their ability to interact with various biological targets. Specifically:

  • Antimicrobial Activity : The nitro group in the triazole structure is known to enhance the compound's ability to penetrate microbial membranes and disrupt cellular processes.
  • Antiparasitic Activity : Studies have shown that related compounds can activate specific nitroreductases in trypanosomatids, leading to selective toxicity against T. cruzi amastigotes while sparing mammalian cells .

Antichagasic Activity

A study evaluated a series of 3-nitro-1H-1,2,4-triazole-based compounds for their antichagasic effects. Among the tested compounds, 11 out of 13 demonstrated significant activity against T. cruzi when administered intraperitoneally at small doses. The best-performing derivatives were amides and sulfonamides .

Compound TypeActivity LevelIC50 (µM)Selectivity Index
AmidesHigh< 1> 200
SulfonamidesModerate< 5> 150

Cytotoxicity Against Cancer Cells

The compound also shows promise as an anticancer agent. In vitro studies revealed that derivatives of pyrazole and triazole exhibited cytotoxic effects against various cancer cell lines. For example:

  • Colon Carcinoma (HCT-116) : Compound showed IC50 values ranging from 6.2 µM.
  • Breast Cancer (T47D) : Compounds exhibited IC50 values of 43.4 µM and 27.3 µM for different derivatives .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on Anticancer Activity :
    • A series of hydrazone derivatives were synthesized from the parent compound and tested against MCF-7 (breast cancer) cells.
    • Results indicated that certain derivatives had enhanced cytotoxicity compared to standard chemotherapeutics.
  • Antimicrobial Efficacy :
    • A comparative study demonstrated that benzothioate derivatives derived from similar structures exhibited potent antibacterial activity against pathogenic bacteria when compared to chloramphenicol .

Q & A

Q. How can AI-driven tools like COMSOL Multiphysics model the compound’s reaction kinetics?

  • Methodological Answer : Integrate AI modules in COMSOL to simulate nitro-group reduction kinetics under varying pH and temperature. Train neural networks on experimental rate constants (kk) to predict activation energies (EaE_a) and optimize reaction trajectories in silico .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters for One-Pot Synthesis

ParameterOptimal RangeImpact on Yield
Solvent (THF:H2_2O)1:1Maximizes solubility
Temperature50–60°CPrevents decomposition
NaOH Concentration0.1 MBalances base strength

Q. Table 2. Computational Parameters for DFT Analysis

MethodBasis SetKey Outputs
B3LYP6-311G+(d,p)HOMO-LUMO gap, Mulliken charges
GIAO NMR6-311G+(d,p)1H^1H/13C^{13}C chemical shifts

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